REACTION_SMILES
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[CH3:1][O:2][C:3](=[O:4])[CH:5]1[N:6]([CH2:13][c:14]2[cH:15][cH:16][cH:17][cH:18][cH:19]2)[CH:7]([C:9](=[O:10])[O:11][CH3:12])[CH2:8]1.[CH3:22][OH:23].[H:20][H:21].[OH-:24].[OH-:25].[Pd+2:26]>>[CH3:1][O:2][C:3](=[O:4])[CH:5]1[NH:6][CH:7]([C:9](=[O:10])[O:11][CH3:12])[CH2:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)C1CC(C(=O)OC)N1Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd+2]
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Name
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Type
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product
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Smiles
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COC(=O)C1CC(C(=O)OC)N1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |